molecular formula C15H16I3N3O7 B1634334 Ioseric acid CAS No. 49755-88-6

Ioseric acid

Cat. No.: B1634334
CAS No.: 49755-88-6
M. Wt: 731.02 g/mol
InChI Key: NPCYYZYVQAQDBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ioseric acid typically involves the iodination of a benzoic acid derivative followed by a series of functional group modifications. The process can be summarized as follows:

    Iodination: The introduction of iodine atoms into the benzoic acid ring.

    Functional Group Modifications: Introduction of hydroxymethyl, methylamino, and methoxyacetyl groups through various organic reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Raw Material Selection: High-purity benzoic acid derivatives and iodine sources.

    Reaction Optimization: Control of temperature, pressure, and reaction time to maximize yield.

    Purification: Techniques such as crystallization, distillation, and chromatography to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

Ioseric acid undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various iodinated benzoic acid derivatives with different functional groups, depending on the specific reaction conditions used.

Scientific Research Applications

Ioseric acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.

    Medicine: Investigated for its potential use in diagnostic imaging and as a contrast agent in radiology.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ioseric acid involves its interaction with specific molecular targets and pathways. The compound’s triiodinated structure allows it to bind to certain proteins and enzymes, altering their activity. This binding can lead to changes in cellular processes, such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ioseric acid is unique due to its triiodinated structure, which imparts specific chemical and physical properties not found in other benzoic acid derivatives. This uniqueness makes it valuable in applications requiring high-density and specific binding characteristics.

Properties

CAS No.

49755-88-6

Molecular Formula

C15H16I3N3O7

Molecular Weight

731.02 g/mol

IUPAC Name

3-[[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamoyl]-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]benzoic acid

InChI

InChI=1S/C15H16I3N3O7/c1-19-13(24)5(3-22)20-14(25)7-9(16)8(15(26)27)11(18)12(10(7)17)21-6(23)4-28-2/h5,22H,3-4H2,1-2H3,(H,19,24)(H,20,25)(H,21,23)(H,26,27)

InChI Key

NPCYYZYVQAQDBM-UHFFFAOYSA-N

SMILES

CNC(=O)C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC)I)C(=O)O)I

Canonical SMILES

CNC(=O)C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC)I)C(=O)O)I

51876-99-4

Origin of Product

United States

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